Octyltintris(2-ethylhexyl 3-mercaptopropionate)
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Overview
Description
Octyltintris(2-ethylhexyl 3-mercaptopropionate) is an organotin compound with the molecular formula C41H80O6S3Sn . This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Preparation Methods
The synthesis of Octyltintris(2-ethylhexyl 3-mercaptopropionate) involves the reaction of 2-ethylhexyl 3-mercaptopropionate with octyltin trichloride under controlled conditions . The reaction typically requires a palladium catalyst and is carried out under an inert atmosphere to prevent oxidation . Industrial production methods often involve large-scale reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Octyltintris(2-ethylhexyl 3-mercaptopropionate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Octyltintris(2-ethylhexyl 3-mercaptopropionate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Octyltintris(2-ethylhexyl 3-mercaptopropionate) involves its interaction with thiol groups in proteins and enzymes . This interaction can inhibit the activity of certain enzymes, making it useful in the study of enzyme function and inhibition. The molecular targets and pathways involved include glutathione and other thiol-containing biomolecules.
Comparison with Similar Compounds
Octyltintris(2-ethylhexyl 3-mercaptopropionate) is unique compared to other organotin compounds due to its specific structure and reactivity. Similar compounds include:
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
59157-52-7 |
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Molecular Formula |
C41H80O6S3Sn |
Molecular Weight |
884.0 g/mol |
IUPAC Name |
2-ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-octylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C11H22O2S.C8H17.Sn/c3*1-3-5-6-10(4-2)9-13-11(12)7-8-14;1-3-5-7-8-6-4-2;/h3*10,14H,3-9H2,1-2H3;1,3-8H2,2H3;/q;;;;+3/p-3 |
InChI Key |
PRCMHRHZMBQCLK-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCC[Sn](SCCC(=O)OCC(CC)CCCC)(SCCC(=O)OCC(CC)CCCC)SCCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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